N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE
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Overview
Description
N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a quinazoline ring, making it a valuable subject for studies in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE typically involves the reaction of 4,6-dimethylquinazoline with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane and catalysts such as palladium on carbon can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using sodium borohydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
Scientific Research Applications
N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-(trifluoromethoxy)phenyl)acetamide
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE stands out due to its unique quinazoline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Properties
IUPAC Name |
N-[N-acetyl-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-5-6-13-12(7-8)9(2)16-14(19-13)20-15(17-10(3)21)18-11(4)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZSZCERZTSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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